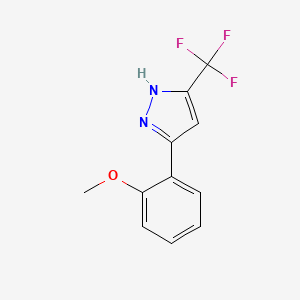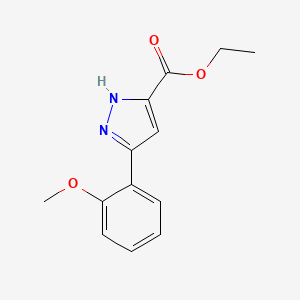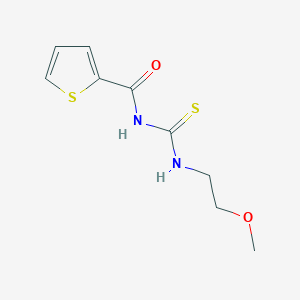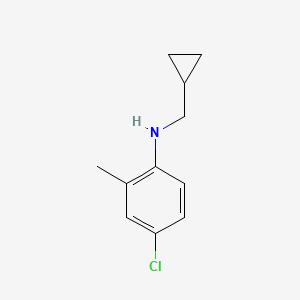
3-chloro-N-(cyclopropylmethyl)aniline
Vue d'ensemble
Description
3-chloro-N-(cyclopropylmethyl)aniline is a chemical compound with the molecular formula C10H12ClN . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. Detailed information about its synthesis can be found in technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12ClN . The molecular weight of this compound is 181.66 .Chemical Reactions Analysis
This compound participates in various chemical reactions. More information about these reactions can be found in related peer-reviewed papers and technical documents .Physical And Chemical Properties Analysis
This compound has specific physical and chemical properties, including its molecular weight, boiling point, and more .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
3-chloro-N-(cyclopropylmethyl)aniline, a derivative of aniline, plays a significant role in the field of chemical synthesis and catalysis. For instance, Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one as a potent chlorinating agent for aniline derivatives, showcasing the adaptability of similar aniline compounds in organic synthesis under aqueous conditions Vinayak et al., 2018. Moreover, Bénard et al. (2010) demonstrated the copper-promoted N-cyclopropylation of anilines, including those similar to this compound, indicating the importance of such reactions in creating complex molecular architectures Bénard et al., 2010.
Antimicrobial Agents
Research by Bairagi et al. (2009) into Schiff's bases of 4-Chloro-3-coumarin aldehyde and various anilines, analogous in structure to this compound, has revealed significant antimicrobial properties. These compounds, characterized by their spectral data, showed promise in vitro against both gram-positive and gram-negative bacteria and fungi Bairagi et al., 2009.
Advanced Material Development
In the realm of advanced materials, the study of chloro derivatives of aniline, like this compound, has led to insights into their potential use in nonlinear optical (NLO) materials. Revathi et al. (2017) conducted both experimental and theoretical analyses on chloro-anilines, highlighting their significance in the development of materials with unique electronic and vibrational properties Revathi et al., 2017.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLTWNVPHFOHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

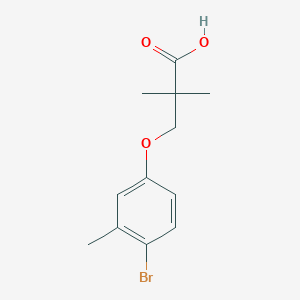
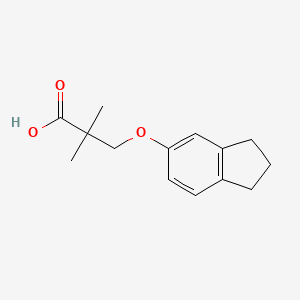
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)
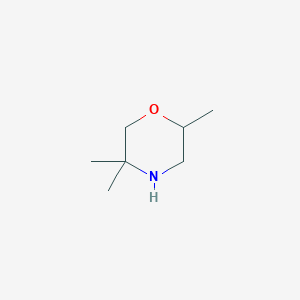


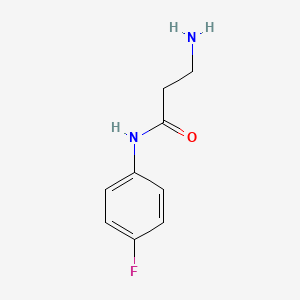
![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)
